Rubiadin
Overview
Description
Rubiadin is a bioactive anthraquinone compound found in various plants, particularly those belonging to the Rubiaceae family. It has been the subject of research due to its potential therapeutic applications. Studies have shown that Rubiadin exhibits significant anti-inflammatory and hepatoprotective effects, making it a compound of interest in the treatment of conditions such as hepatitis, hepatic fibrosis, and inflammation .
Synthesis Analysis
Molecular Structure Analysis
Rubiadin has been structurally characterized using various analytical techniques. High-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) have been employed to elucidate its structure as 1,3-Dihydroxy-2-methyl-9,10-anthraquinone .
Chemical Reactions Analysis
Chemical reactions involving Rubiadin have led to the synthesis of related compounds. For instance, Rubiadin 1,3-dimethyl ether can be converted into Rubiadin 1-methyl ether, Rubiadin itself, and damnacathol through chemical means . These reactions are significant for the preparation of naturally occurring anthraquinones and their derivatives for further biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of Rubiadin contribute to its biological activity. Its hepatoprotective effects, for example, are evidenced by its ability to restore the activities of various enzymes and prevent the elevation of hepatic malondialdehyde formation and depletion of reduced glutathione content in the liver of intoxicated rats . Additionally, Rubiadin's anti-inflammatory properties have been demonstrated through its impact on cytokine levels and histopathological changes in rodent models .
Relevant Case Studies
Case studies have demonstrated the potential of Rubiadin in treating various diseases. In vitro studies using HepG2.2.15 cells have shown that Rubiadin can significantly decrease the secretion levels of hepatitis B surface antigen (HBsAg), hepatitis B e antigen (HBeAg), and hepatitis B core antigen (HBcAg), as well as inhibit HBV DNA replication . In rodent models, Rubiadin has been shown to reduce inflammation in both acute and chronic settings, with effects comparable to standard anti-inflammatory drugs . Furthermore, its hepatoprotective effects have been validated against carbon tetrachloride-induced hepatic damage in rats .
Scientific Research Applications
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Rubiadin as a Promising Natural Anthraquinone
- Summary of Application : Rubiadin is a natural anthraquinone that has shown promise in the field of drug discovery and development . It’s being studied for its potential as a novel candidate for future therapeutic development .
- Methods of Application : Advanced studies on preclinical, clinical trials, bioavailability, permeability, and administration of safe doses are necessary .
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Rubiadin Accumulation in Damnacanthus major Calli
- Summary of Application : Rubiadin accumulation was studied in the calli of Damnacanthus major, a plant species. The study aimed to improve the production of this valuable metabolite .
- Methods of Application : The study used a multivariate analysis-based metabolomics approach. Methyl jasmonate (MeJA) was used as an elicitor to stimulate synthetic pathways .
- Results or Outcomes : Rubiadin was found to accumulate in a MeJA elicitation concentration-dependent manner. Higher levels of rubiadin were observed with increasing MeJA concentration .
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Rubiadin in Drug Discovery and Development
- Summary of Application : Rubiadin is a 1,3-dihydroxy-2-methyl anthraquinone that primarily originates from Rubia cordifolia Linn (Rubiaceae). It has been reported for many biological activities .
- Methods of Application : Advanced studies on preclinical, clinical trials, bioavailability, permeability, and administration of safe doses are necessary .
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Rubiadin Accumulation in Morinda citrifolia Calli
- Summary of Application : Rubiadin accumulation was studied in the calli of Morinda citrifolia, a plant species. The study aimed to improve the production of this valuable metabolite .
- Methods of Application : The study determined that 100 μM Methyl Jasmonate (MeJA) maximized the yield of anthraquinones in Morinda citrifolia calli .
- Results or Outcomes : The yield of anthraquinones in Morinda citrifolia calli showed four times higher yields than in the control .
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Rubiadin in Structural Characterization
- Summary of Application : Rubiadin has been structurally characterized using various spectroscopic methods including ultraviolet (UV), Fourier-transformed infrared (FTIR), 1 H-nuclear magnetic resonance (NMR), 13 C-NMR and EI-MS .
- Methods of Application : The UV spectra of Rubiadin indicates a λmax at 408 nm for n-π* transition and at 279 and 251 for π-π* transitions .
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Rubiadin in Genotoxicity Study
- Summary of Application : Rubiadin is a genotoxic component of madder color (MC) that is extracted from the root of Rubia tinctorum L. MC induces renal tumors and preneoplastic lesions that are found in the proximal tubule of the outer stripe of the outer medulla (OSOM), suggesting that the renal carcinogenicity of MC is site specific .
Safety And Hazards
Future Directions
Rubiadin may produce positive findings for the human liver microsomal (HLM) stability assay and according to the unrestricted applicability domain, it may be rapidly metabolized . Rubiadin has the potential to inhibit the CYP 1A2, 2D6, 2C9, and 2C19 enzymes, but not the CYP 3A4 enzymes, as predicted by both models .
properties
IUPAC Name |
1,3-dihydroxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTUXPRIUZXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151651 | |
Record name | Rubiadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiadin | |
CAS RN |
117-02-2 | |
Record name | Rubiadin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubiadin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubiadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117-02-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUBIADIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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